

# Navigating the Safety Profile of Octahydropyrazino[2,1-c]oxazine: A Comparative Guide

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## Compound of Interest

Compound Name: Octahydropyrazino[2,1-c]  
[1,4]oxazine

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The heterocyclic scaffold of octahydropyrazino[2,1-c]oxazine presents a promising avenue for novel therapeutic agents. However, a comprehensive understanding of its toxicity and safety profile is paramount before its advancement in drug development pipelines. This guide provides a comparative analysis of the available safety information for octahydropyrazino[2,1-c]oxazine and places it in context with related piperazine and morpholine derivatives for which more extensive toxicological data exists.

## Summary of Available Safety Data for Octahydropyrazino[2,1-c]oxazine

Direct experimental toxicity data, such as LD50 or in vitro IC50 values, for octahydropyrazino[2,1-c]oxazine are not readily available in the public domain. The primary source of safety information comes from Globally Harmonized System (GHS) hazard statements provided by chemical suppliers, which can be inconsistent across different stereoisomers and salts of the molecule.

Table 1: GHS Hazard Statements for Octahydropyrazino[2,1-c]oxazine Isomers and Salts

| Chemical Identity   | CAS Number   | GHS Hazard Statements  |
|---|--------------|--|
| (9aR)-Octahydropyrazino[2,1-c][1][2]oxazine                 | 508241-14-3  | H302: Harmful if swallowed<br>H315: Causes skin irritation<br>H318: Causes serious eye damage<br>H335: May cause respiratory irritation                                    |
| (S)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride   | 1089280-14-7 | H302: Harmful if swallowed<br>H315: Causes skin irritation<br>H317: May cause an allergic skin reaction<br>H319: Causes serious eye irritation<br>H332: Harmful if inhaled |
| (9aR)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride | 1126432-04-9 | Not classified as a hazardous substance or mixture   |

Note: The conflicting classifications for the (9aR) isomer and its dihydrochloride salt highlight the need for empirical toxicological studies.

## Comparative Analysis with Alternative Compounds

To contextualize the potential toxicity of octahydropyrazino[2,1-c]oxazine, this guide presents data from related piperazine and morpholine derivatives. These alternatives have been chosen based on structural similarity and the availability of public toxicity data.

## In Vitro Cytotoxicity

Table 2: In Vitro Cytotoxicity of Piperazine and Morpholine Derivatives

| Compound                                      | Class      | Cell Line   | Assay          | IC50 / EC50                   |
|---|------------|---|----------------|-------------------------------|
| N-Benzylpiperazine (BZP)                      | Piperazine | HepaRG  | MTT            | EC50: 3.10 mM                 |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | Piperazine | HepaRG  | MTT            | EC50: 0.25 mM                 |
| Moclobemide                                   | Morpholine | -   | -              | Not readily available         |
| Reboxetine                                    | Morpholine | Rat primary blood brain barrier endothelial cells | Cell Viability | Cytotoxicity observed at >1µM |
| Phendimetrazine                               | Morpholine | -   | -              | Not readily available         |

## Acute Oral Toxicity

Table 3: Acute Oral Toxicity (LD50) of Selected Alternatives

| Compound    | Class      | Species | LD50 (mg/kg) |
|-------------|------------|---------|--------------|
| Moclobemide | Morpholine | Mouse   | 730[1]       |
| Moclobemide | Morpholine | Rat     | 1300[1]      |

## Experimental Protocols

### In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3]

- **Cell Seeding:** Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of the test compound and control substances. Incubate for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.<sup>[4]</sup>
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.<sup>[4]</sup>

## Acute Oral Toxicity: Up-and-Down Procedure (UDP)

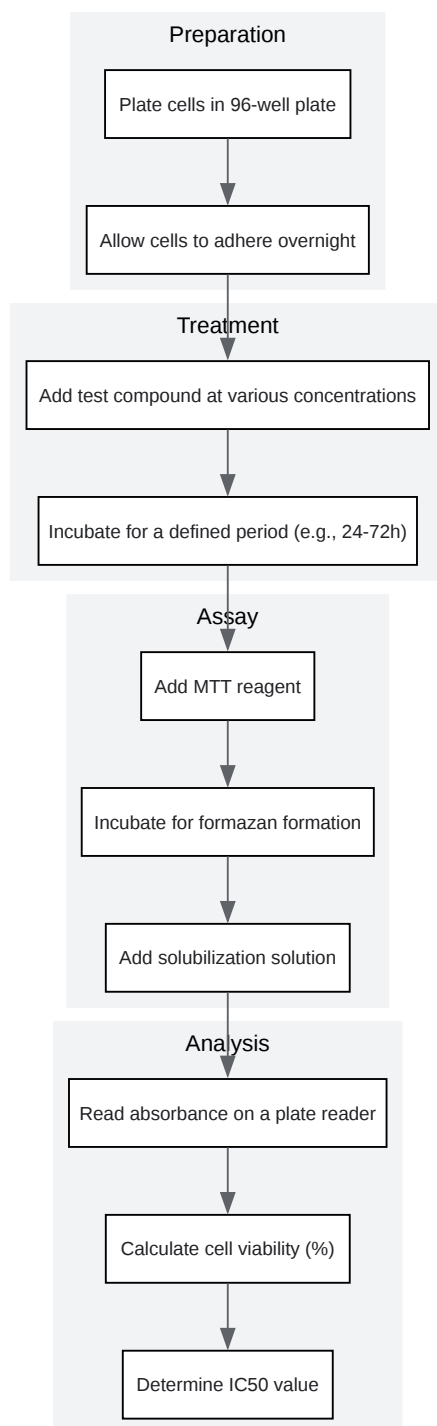
The Up-and-Down Procedure is a method for determining the LD50 that uses a reduced number of animals compared to traditional methods.<sup>[2][5][6]</sup>

- **Dose Selection:** A starting dose is chosen based on available information about the substance's toxicity. A dose progression factor is also selected (e.g., 3.2).
- **Single Animal Dosing:** A single animal is dosed at the starting level.
- **Observation:** The animal is observed for a defined period (typically 48 hours) for signs of toxicity and mortality.
- **Dose Adjustment:**
  - If the animal survives, the dose for the next animal is increased by the selected factor.<sup>[5][6]</sup>
  - If the animal dies, the dose for the next animal is decreased by the selected factor.<sup>[5][6]</sup>

- Sequential Dosing: This process is continued with single animals until a stopping criterion is met (e.g., a certain number of reversals in outcome have occurred).
- LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of outcomes.

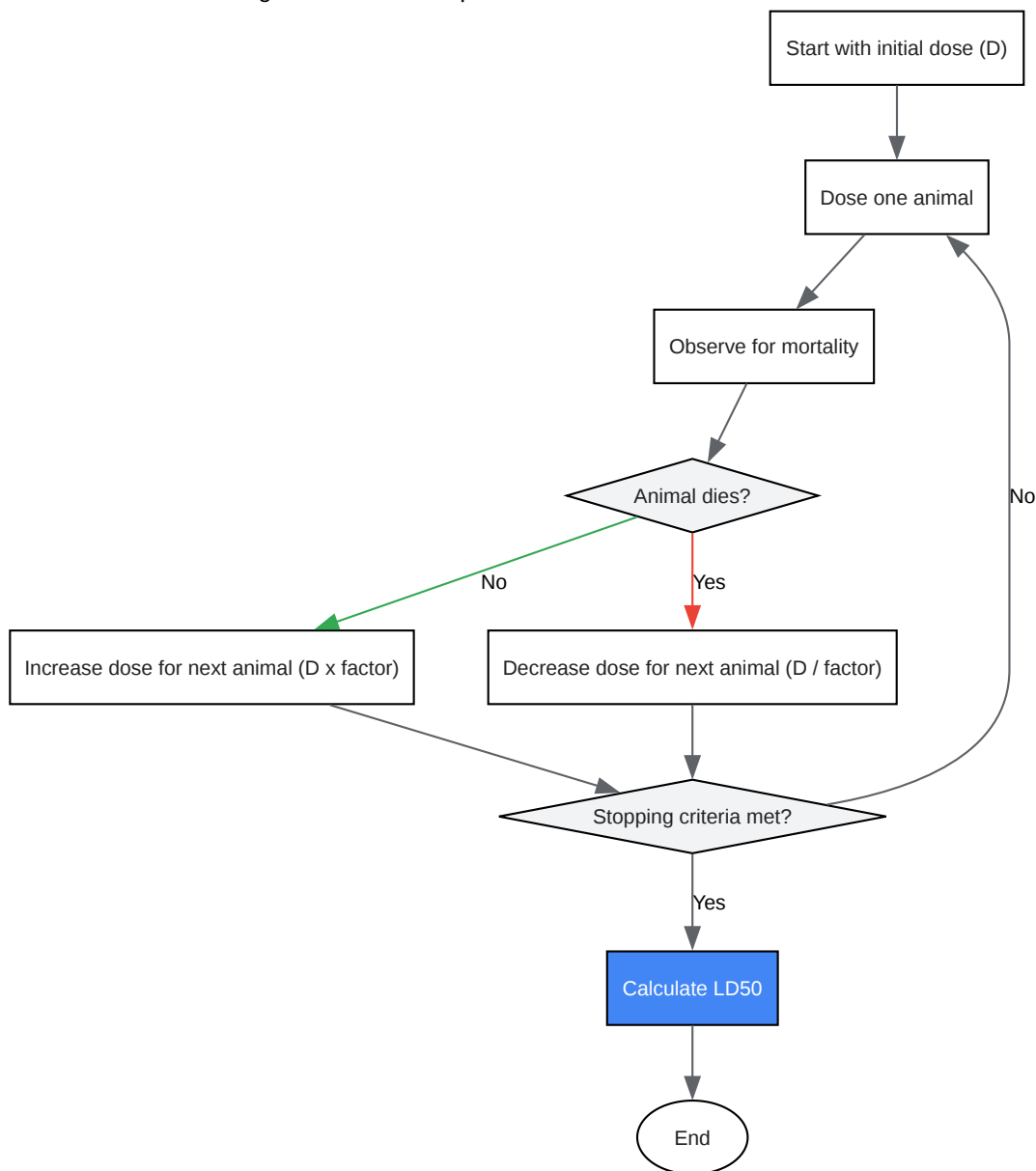
## Visualizations

## General Workflow for In Vitro Cytotoxicity Assay

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Caption: Workflow for determining in vitro cytotoxicity.

Logical Flow of the Up-and-Down Procedure for LD50

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Caption: Decision-making process in the Up-and-Down Procedure.

## Conclusion

The available data on the toxicity and safety of octahydropyrazino[2,1-c]oxazine is currently limited and presents some inconsistencies. The GHS hazard statements for some of its isomers suggest potential for harm if swallowed, as well as skin, eye, and respiratory irritation. The lack of robust, publicly available experimental data necessitates a cautious approach and underscores the critical need for comprehensive toxicological evaluation.

By comparing with structurally related piperazine and morpholine derivatives, for which some toxicity data are available, we can infer that compounds of this class can exhibit a range of toxicological profiles, from relatively benign to cytotoxic at higher concentrations. The provided experimental protocols for in vitro and in vivo toxicity testing serve as a guide for the types of studies that are essential to definitively characterize the safety profile of octahydropyrazino[2,1-c]oxazine and its derivatives. Researchers and drug developers are strongly encouraged to conduct such studies to enable a data-driven risk assessment for any potential therapeutic applications.

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